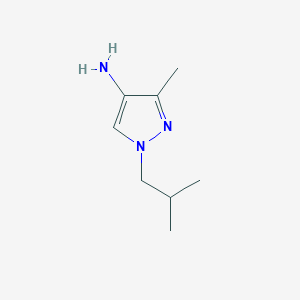

1-Isobutyl-3-methyl-1H-pyrazol-4-amine

Description

1-Isobutyl-3-methyl-1H-pyrazol-4-amine is a pyrazole derivative characterized by an isobutyl group at the N1 position and a methyl group at the C3 position.

Properties

Molecular Formula |

C8H15N3 |

|---|---|

Molecular Weight |

153.22 g/mol |

IUPAC Name |

3-methyl-1-(2-methylpropyl)pyrazol-4-amine |

InChI |

InChI=1S/C8H15N3/c1-6(2)4-11-5-8(9)7(3)10-11/h5-6H,4,9H2,1-3H3 |

InChI Key |

KXNUKHOPPHEZIA-UHFFFAOYSA-N |

Canonical SMILES |

CC1=NN(C=C1N)CC(C)C |

Origin of Product |

United States |

Preparation Methods

Cyclocondensation of Amines with Diketones

A widely employed method involves the cyclocondensation of primary amines with β-diketones or related precursors. For 1-isobutyl-3-methyl-1H-pyrazol-4-amine, isobutylamine serves as the primary amine, reacting with 3-methyl-2,4-pentanedione in the presence of hydroxylamine derivatives.

Procedure :

-

Reagents : Isobutylamine, 3-methyl-2,4-pentanedione, O-(4-nitrobenzoyl)hydroxylamine.

-

Conditions : DMF solvent, 85°C for 1.5 hours under nitrogen atmosphere .

-

Workup : The crude product is extracted with dichloromethane, washed with brine, and purified via column chromatography (hexane/ethyl acetate gradient) .

Mechanism : The reaction proceeds via enamine formation, followed by cyclization mediated by the hydroxylamine derivative. The nitrobenzoyl group acts as a leaving group, facilitating pyrazole ring closure .

Optimization :

-

Solvent : DMF outperforms ethanol or acetonitrile due to superior solubility of intermediates .

-

Temperature : Heating above 80°C reduces yield due to side reactions .

Reductive Amination of Pyrazole Aldehydes

Reductive amination offers a two-step route starting from pyrazole-4-carbaldehydes. This method is advantageous for introducing alkyl groups at the N1 position.

Procedure :

-

Step 1 : Synthesis of 3-methyl-1H-pyrazole-4-carbaldehyde via Vilsmeier–Haack formylation of 3-methylpyrazole .

-

Step 2 : Reaction with isobutylamine under reductive conditions (NaBH4 or H2/Pd-C) .

Key Considerations :

-

Catalyst : Palladium on carbon (Pd-C) enhances selectivity for the desired N-alkylation .

-

Side Products : Competing C-alkylation is minimized by using excess amine .

Multi-Step Synthesis via Nitration and Reduction

This approach involves nitration of a preformed pyrazole followed by selective reduction.

Procedure :

-

Step 1 : Nitration of 1-isobutyl-3-methyl-1H-pyrazole using HNO3/H2SO4 at 0°C .

-

Step 2 : Reduction of the nitro group with Fe/NH4Cl in ethanol/water .

Advantages :

-

Regioselectivity : Nitration occurs preferentially at the C4 position due to steric and electronic effects .

-

Scalability : Suitable for industrial production with minimal purification steps .

Hydroxylamine-Mediated Cyclization

A three-component reaction utilizing hydroxylamine derivatives enables rapid assembly of the pyrazole core.

Procedure :

-

Reagents : Isobutylamine, acetylacetone, O-(mesitylsulfonyl)hydroxylamine.

Mechanism : Hydroxylamine derivatives generate nitrenium ions in situ, which facilitate cyclization via electrophilic aromatic substitution .

Comparative Analysis of Methods

Key Findings :

Chemical Reactions Analysis

1-Isobutyl-3-methyl-1H-pyrazol-4-amine undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxides.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to obtain reduced derivatives.

Substitution: The compound can undergo substitution reactions with halogens, alkyl groups, or other substituents under appropriate conditions.

Common reagents and conditions used in these reactions include solvents like ethanol or dimethyl sulfoxide, catalysts such as palladium or platinum, and controlled temperatures ranging from room temperature to elevated temperatures . Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-Isobutyl-3-methyl-1H-pyrazol-4-amine has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 1-Isobutyl-3-methyl-1H-pyrazol-4-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and the context in which the compound is used .

Comparison with Similar Compounds

Substituent Effects and Structural Variations

The table below summarizes key structural and synthetic differences between 1-Isobutyl-3-methyl-1H-pyrazol-4-amine and related pyrazole derivatives:

Physicochemical Properties

- Hydrophobicity : The isobutyl group in the target compound likely increases logP compared to ethyl (C₅H₉N₃, ) or methyl (C₄H₇N₃, ) derivatives, enhancing membrane permeability but reducing aqueous solubility.

- Thermal Stability : The cyclopropyl derivative (C₁₁H₁₅N₅, ) has a melting point of 104–107°C, suggesting moderate stability.

Key Research Findings and Gaps

- Spectroscopic Data : NMR and HRMS data for analogs (e.g., ) provide benchmarks for characterizing the target compound, though direct data are lacking.

- Biological Activity : Evidence on benzimidazole-containing pyrazoles suggests that aromatic substituents enhance target affinity, whereas aliphatic groups (isobutyl, ethyl) may improve bioavailability.

Biological Activity

1-Isobutyl-3-methyl-1H-pyrazol-4-amine is a pyrazole derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a unique structure characterized by an isobutyl group at the 1-position, a methyl group at the 3-position, and an amino group at the 4-position of the pyrazole ring. Its molecular formula is , with a molecular weight of approximately 139.20 g/mol. The distinct arrangement of substituents contributes to its reactivity and biological properties, making it a candidate for various therapeutic applications.

Anticancer Properties

Research indicates that pyrazole derivatives, including this compound, exhibit significant anticancer potential. Studies have shown that these compounds can inhibit the proliferation of various tumor cell lines. For instance, in vitro evaluations revealed that related pyrazole compounds demonstrated effective anti-proliferative activity against cancer cell lines such as A549 (lung cancer), HT-1080 (fibrosarcoma), and SGC-7901 (gastric cancer) . The mechanism of action often involves the modulation of specific signaling pathways that lead to apoptosis or cell cycle arrest.

Anti-inflammatory Activity

In addition to anticancer properties, this compound has been explored for its anti-inflammatory effects. Pyrazole derivatives are known to act as enzyme inhibitors, particularly targeting cyclooxygenase (COX) enzymes involved in inflammatory responses. By inhibiting these enzymes, the compound may reduce the production of pro-inflammatory mediators, thereby alleviating symptoms associated with inflammatory diseases.

The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets:

- Enzyme Inhibition : The compound may inhibit enzymes involved in metabolic pathways, which can alter cellular responses and lead to therapeutic effects.

- Receptor Binding : It may act as a ligand for certain receptors, modulating their activity and influencing various biological pathways.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological efficacy of pyrazole derivatives. The specific substitution pattern on the pyrazole ring significantly influences the compound's reactivity and biological activity compared to other similar compounds. For example, variations in substituents can enhance binding affinity to target enzymes or receptors, thereby improving therapeutic outcomes .

Comparative Analysis

To better understand the uniqueness of this compound, here is a comparative analysis with structurally similar compounds:

| Compound Name | Structure | Unique Features |

|---|---|---|

| 5-Isobutyl-1-methyl-1H-pyrazol-4-amine | Structure | Different substitution pattern on the pyrazole ring |

| 1-Methylpyrazole | Structure | Lacks bulky isobutyl group |

| 1-(Difluoromethyl)-N-isobutyl-3-methyl-1H-pyrazol-4-am | Structure | Contains difluoromethyl group enhancing stability |

This table illustrates how variations in substitution can lead to different biological activities and pharmacological profiles.

Case Studies

Several studies have highlighted the biological activities of pyrazole derivatives:

- Antitumor Activity : A series of pyrazole derivatives were synthesized and evaluated for their anticancer properties, demonstrating promising results against various tumor cell lines .

- Anti-inflammatory Studies : Research on related compounds has shown their potential as anti-inflammatory agents through COX inhibition .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.